2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide
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Overview
Description
2-{2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-{2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with hydrazinecarbothioamide under controlled conditions to yield the target compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic and optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, thereby exerting its effects .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 2-{2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both bromine and trifluoromethyl groups. These substituents confer distinct electronic properties, making it more reactive and versatile in various chemical reactions. Similar compounds include:
- 4-BROMO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE
- 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE
- 1-ETHYL-5-METHYL-1H-PYRAZOLE .
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C14H17BrF3N7OS |
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Molecular Weight |
468.30 g/mol |
IUPAC Name |
1-[[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-3-(1-ethyl-5-methylpyrazol-4-yl)thiourea |
InChI |
InChI=1S/C14H17BrF3N7OS/c1-4-24-7(2)9(5-19-24)20-13(27)22-21-10(26)6-25-8(3)11(15)12(23-25)14(16,17)18/h5H,4,6H2,1-3H3,(H,21,26)(H2,20,22,27) |
InChI Key |
ZYLQGABCGGTUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=S)NNC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C)C |
Origin of Product |
United States |
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